
2-(2-Furyl)alanine
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Overview
Description
2-(2-Furyl)alanine is an unnatural amino acid that features a furan ring attached to the alanine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Furyl)alanine can be synthesized through several methods. One common approach involves the palladium-catalyzed Negishi cross-coupling reaction. This method uses orthogonally protected iodoalanine precursors and organozinc reagents to form the desired product . The reaction conditions typically include the use of palladium catalysts, such as palladium acetate, and solvents like tetrahydrofuran.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Negishi cross-coupling reactions or other catalytic processes that ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Furyl)alanine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: UV light, oxygen, and photosensitizers.
Substitution: Hydrazine derivatives and other nucleophiles.
Major Products:
Oxidation: Unsaturated dicarbonyl compounds.
Substitution: Labeled peptides and proteins.
Scientific Research Applications
2-(2-Furyl)alanine has several applications in scientific research:
Chemistry: Used in site-specific labeling of peptides and proteins, facilitating the study of their functions.
Biology: Employed in the synthesis of modified peptides for biological studies.
Medicine: Potential use in the development of antibody-drug conjugates and other therapeutic agents.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)alanine involves its incorporation into peptides and proteins, where it can undergo specific chemical reactions. For example, UV-irradiation in the presence of oxygen and a photosensitizer converts the compound to an unsaturated dicarbonyl intermediate. This intermediate can then react with nucleophiles, enabling site-specific labeling of peptides and proteins .
Comparison with Similar Compounds
2-Thienylalanine: Another heteroaromatic amino acid with a thiophene ring instead of a furan ring.
Phenylalanine Derivatives: Various phenylalanine derivatives with different aromatic substituents.
Uniqueness: 2-(2-Furyl)alanine is unique due to its furan ring, which imparts distinct chemical reactivity and potential for bioorthogonal applications. Its ability to undergo specific oxidation and substitution reactions makes it valuable for site-specific labeling and other advanced chemical processes .
Properties
IUPAC Name |
2-amino-2-(furan-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVAWEVSZYLWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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